![molecular formula C14H10N2O2 B14158415 4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile CAS No. 216016-68-1](/img/structure/B14158415.png)
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile is a Schiff base compound derived from the condensation of 2,4-dihydroxybenzaldehyde and 4-aminobenzonitrile Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the Schiff base compound. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of the Schiff base can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions are often conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
作用機序
The mechanism of action of 4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to form complexes with metal ions, which can disrupt microbial cell membranes and interfere with essential enzymatic processes . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
類似化合物との比較
Similar Compounds
4-[(2,3-Dihydroxy-benzylidene)-amino]-benzonitrile: Similar structure but with hydroxyl groups at different positions.
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various applications.
特性
CAS番号 |
216016-68-1 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
4-[(2,4-dihydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-8-10-1-4-12(5-2-10)16-9-11-3-6-13(17)7-14(11)18/h1-7,9,17-18H |
InChIキー |
GSHGDQMCDPPIOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)N=CC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


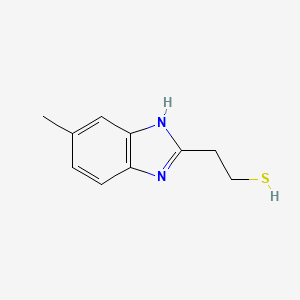
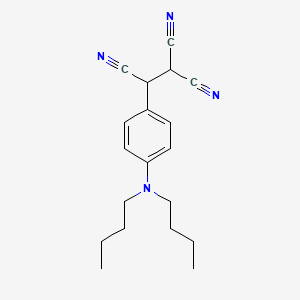
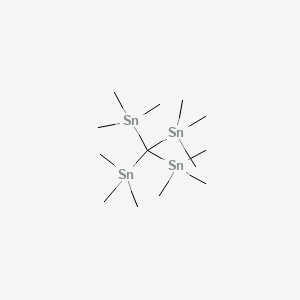
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
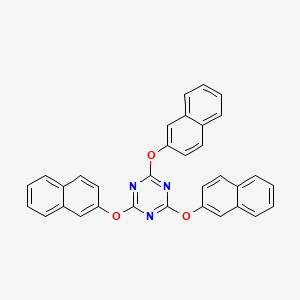
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
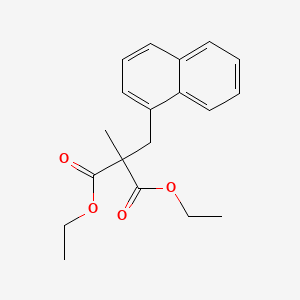
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)


![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
